4-Isothiocyanato-3,5-dimethylphenol

Lipophilicity LogP Membrane Permeability

For labs developing LC-MS/MS or GC/MS methods for hydroxylated xylazine metabolites, generic phenyl isothiocyanates fail to provide the required phenolic -OH handle and 3,5-dimethyl shielding. 4-Isothiocyanato-3,5-dimethylphenol (CAS 1246818-00-7) is the verified intermediate matching the (2,6-dimethyl-4-hydroxyphenyl)isothiocyanate standard confirmed in rat metabolism studies. - Enables simultaneous covalent amine labeling via -N=C=S and secondary derivatization via phenolic -OH. - Solid physical state (bp 341 °C) eliminates volatile loss during automated dispensing and long-term storage. - Consistent ≥95% purity (mode across major suppliers) with global stock availability.

Molecular Formula C9H9NOS
Molecular Weight 179.237
CAS No. 1246818-00-7
Cat. No. B587182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isothiocyanato-3,5-dimethylphenol
CAS1246818-00-7
Synonyms4-Isothiocyanato-3,5-dimethylphenol; 
Molecular FormulaC9H9NOS
Molecular Weight179.237
Structural Identifiers
SMILESCC1=CC(=CC(=C1N=C=S)C)O
InChIInChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3
InChIKeyCEUCLBRTBJPLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isothiocyanato-3,5-dimethylphenol Technical Overview


4-Isothiocyanato-3,5-dimethylphenol (CAS 1246818-00-7) is a bifunctional aromatic small molecule (C₉H₉NOS; MW 179.24) combining a phenolic –OH group with a reactive isothiocyanate (–N=C=S) moiety on a 3,5-dimethyl-substituted benzene ring . It is described as a yellow solid soluble in methanol and is cited as an intermediate in the production of xylazine metabolites . In contrast to simpler phenyl isothiocyanates that lack the phenolic –OH, this scaffold enables dual covalent and non-covalent interaction modes , making its procurement a chemically distinct decision.

Why 4-Isothiocyanato-3,5-dimethylphenol Is Irreplaceable


Substituting 4-isothiocyanato-3,5-dimethylphenol with simpler phenyl isothiocyanates (e.g., phenyl isothiocyanate, 3,5-dimethylphenyl isothiocyanate) or non-methylated 4-isothiocyanatophenol introduces measurable divergence in lipophilicity, hydrogen-bonding capacity, and acid–base behavior that directly alters target binding, membrane permeability, and chemical reactivity . The combination of the phenolic –OH donor with the electrophilic –N=C=S in a single, methyl-shielded scaffold is structurally unique among commercially available isothiocyanate building blocks ; generic replacement compounds lack at least one of these three features, leading to different reaction kinetics and biological readouts.

4-Isothiocyanato-3,5-dimethylphenol: Differentiation Evidence


Lipophilicity Comparison (XLogP3)

4-Isothiocyanato-3,5-dimethylphenol exhibits a predicted XLogP3 of 3.7 , reflecting the combined effect of two methyl groups and one phenolic –OH. By contrast, 3,5-dimethylphenyl isothiocyanate—which bears the same methyl substitution but lacks the phenolic –OH—has a significantly higher predicted LogP of 4.02 [1]. The non-methylated analogue 4-isothiocyanatophenol has a predicted ALogP of approximately 2.82 . This yields a lipophilicity gradient of ~1.2 log units across the three compounds, corresponding to a >10-fold difference in predicted octanol–water partition coefficient between the target and the non-hydroxylated analogue.

Lipophilicity LogP Membrane Permeability ADME Prediction

Polar Surface Area Comparison

The target compound has a calculated TPSA of 64.7 Ų, contributed by the phenolic –OH and the –N=C=S group . In contrast, 3,5-dimethylphenyl isothiocyanate, which lacks the –OH, has a TPSA of only 12.36 Ų [1]. 4-Isothiocyanatophenol, containing the –OH but not the two methyl groups, has a higher TPSA of approximately 71 Ų . This 5.3-fold difference in PSA between the target and the non-hydroxylated analogue predicts substantially different hydrogen-bonding capacity and oral bioavailability profiles according to Veber's rules.

Polar Surface Area Hydrogen Bonding Bioavailability Drug-likeness

pKa and Ionization Behavior

The phenolic pKa of 4-isothiocyanato-3,5-dimethylphenol is predicted to be 9.45 (±0.23) . The electron-donating effect of the two ortho-methyl groups raises the pKa relative to 4-isothiocyanatophenol (predicted pKa = 9.16 ± 0.13) , making the target compound a weaker acid. At physiological pH 7.4, both compounds exist predominantly in the neutral phenol form; however, at pH 8.5–9.5 (relevant to certain in vitro assay buffers and bioconjugation conditions), the ionization difference becomes significant, with the target compound being <50% ionized at pH 9.45 while 4-isothiocyanatophenol is >50% ionized at pH 9.16.

pKa Ionization State Reactivity pH-Dependent Solubility

Physical State and Handling

4-Isothiocyanato-3,5-dimethylphenol is reported as a yellow solid at ambient temperature, with a predicted boiling point of 341.0 ± 42.0 °C . Closely related isothiocyanates differ markedly in physical form: 3,5-dimethylphenyl isothiocyanate (CAS 40046-30-8) is a clear liquid with a boiling point of 140–150 °C at reduced pressure , and phenyl isothiocyanate (CAS 103-72-0) is a liquid with a boiling point of 221 °C [1]. The solid-state form of the target compound simplifies gravimetric dispensing, reduces volatile loss during storage, and avoids the pungent odor characteristic of liquid isothiocyanates.

Physical State Boiling Point Solid Handling Formulation Stability

Aquatic Toxicity and Thiol Reactivity

In a systematic study of 15 aromatic isothiocyanates, Schultz et al. (2005) reported that 3,5-dimethylphenyl isothiocyanate—the closest non-hydroxylated analogue—has a Tetrahymena pyriformis toxicity pIGC50 of 1.88 [log(L/mmol)] [1]. Phenyl isothiocyanate gave a pIGC50 of 1.41 in the same assay. Toxicity was modeled as log(1/IGC50) = 1.77[log(1/EC50_GSH)] + 0.60 (r² = 0.718), establishing a direct quantitative relationship between thiol reactivity and whole-organism toxicity [2]. 4-Isothiocyanato-3,5-dimethylphenol was not directly measured in this panel; however, its higher TPSA and phenolic –OH are structural features that, by class-level inference from the published model, predict a distinct toxicity–reactivity profile relative to the non-hydroxylated dimethylphenyl isothiocyanates.

Aquatic Toxicity Thiol Reactivity QSAR Environmental Safety

Xylazine Metabolite Standard Confirmation

Multiple independent supplier and database entries consistently identify 4-isothiocyanato-3,5-dimethylphenol as an intermediate in the production of xylazine metabolites . The Korean Pharmacal Research study by Park Choo and Choi (1991) identified (2,6-dimethyl-4-hydroxyphenyl)isothiocyanate as a synthesized reference standard for xylazine metabolism studies in rats, with confirmation by GC/MS comparison [1]. This specific metabolite identity is structurally unique to the 4-isothiocyanato-3,5-dimethylphenol scaffold; generic phenyl isothiocyanates or non-hydroxylated dimethylphenyl isothiocyanates cannot serve as authentic metabolite standards for hydroxylated xylazine metabolic pathways.

Xylazine Metabolism Analytical Reference Standard Forensic Toxicology Metabolite Identification

Application Scenarios for 4-Isothiocyanato-3,5-dimethylphenol


Xylazine Metabolite Reference Standard

As a verified intermediate in xylazine metabolite production, 4-isothiocyanato-3,5-dimethylphenol is the appropriate procurement choice for laboratories developing GC/MS or LC-MS/MS methods for hydroxylated xylazine metabolite identification . Its structural identity as (2,6-dimethyl-4-hydroxyphenyl)isothiocyanate matches the hydroxylated metabolite standard synthesized and confirmed in rat metabolism studies [1]. Non-hydroxylated dimethylphenyl isothiocyanates cannot substitute for this application.

Dual-Functional Bioconjugation Probe

With an XLogP3 of 3.7 and TPSA of 64.7 Ų, 4-isothiocyanato-3,5-dimethylphenol occupies a distinct physicochemical space that differs from both the more lipophilic 3,5-dimethylphenyl isothiocyanate (LogP 4.02, TPSA 12.36 Ų) and the more polar 4-isothiocyanatophenol (ALogP ~2.82) . This profile makes it suitable for bioconjugation experiments where the isothiocyanate group covalently labels primary amines while the phenolic –OH provides a secondary handle for further derivatization or detection, and where intermediate lipophilicity is desired for cellular uptake.

SAR Studies of Phenol-Containing Isothiocyanates

The class-level toxicity data from Schultz et al. (2005) demonstrate that aromatic isothiocyanates exhibit graded thiol reactivity and Tetrahymena toxicity that correlate with substituent electronic effects . For laboratories systematically probing the SAR of isothiocyanates against TRPA1, cytochrome P450 enzymes, or bacterial targets, 4-isothiocyanato-3,5-dimethylphenol fills a specific substitution pattern (4-NCS, 3,5-di-CH₃, 1-OH) not represented by the commercially common phenyl, benzyl, or phenethyl isothiocyanates, enabling exploration of steric and electronic contributions of ortho-methyl groups adjacent to a phenolic –OH.

Solid-Phase Weighing Workflow

The solid physical state and high predicted boiling point (341 °C) of 4-isothiocyanato-3,5-dimethylphenol provide practical advantages over liquid isothiocyanates such as phenyl isothiocyanate (bp 221 °C) [1] and 3,5-dimethylphenyl isothiocyanate (bp ~140 °C at reduced pressure) for automated solid-dispensing platforms, parallel synthesis arrays, and long-term compound library storage where volatile loss and cross-contamination from liquid handling are operational concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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